UDP-GlcNAc

説明

特性

分子式 |

C17H25N3O17P2-2 |

|---|---|

分子量 |

605.3 g/mol |

IUPAC名 |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChIキー |

LFTYTUAZOPRMMI-CFRASDGPSA-L |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Crossroads of Metabolism: A Technical Guide to the Regulation of the UDP-GlcNAc Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway, also known as the Hexosamine Biosynthetic Pathway (HBP), stands as a critical nexus of cellular metabolism. Integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, the HBP produces a single, vital output: this compound.[1][2] This high-energy sugar nucleotide is the indispensable donor substrate for all forms of protein glycosylation, including N-linked glycosylation of secretory proteins and O-linked GlcNAcylation (O-GlcNAc) of myriad nuclear, cytoplasmic, and mitochondrial proteins.[1][3] Consequently, the HBP acts as a master nutrient sensor, translating the metabolic state of the cell into widespread regulation of protein function, stability, and localization.[4][5] Dysregulation of this pathway is implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][6] This guide provides an in-depth examination of the core regulatory mechanisms governing the HBP, presents key quantitative data, details relevant experimental protocols, and visualizes the pathway's intricate logic.

Core Pathway and Key Enzymes

The de novo synthesis of this compound is a four-step enzymatic cascade primarily occurring in the cytoplasm. It begins by shunting fructose-6-phosphate (B1210287) from the glycolytic pathway.

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT): As the rate-limiting enzyme, GFAT catalyzes the first committed step of the HBP. It transfers the amide group from glutamine to fructose-6-phosphate, yielding glucosamine-6-phosphate (GlcN-6-P).[7][8]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1): GlcN-6-P is then acetylated by GNA1, using acetyl-CoA as the donor, to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[9][10]

-

N-acetylglucosamine-phosphate mutase (AGM1/PGM3): GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the mutase AGM1.[9]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): In the final step, UAP1 catalyzes the formation of this compound by combining GlcNAc-1-P with UTP.[9][11]

In addition to the de novo pathway, cells can utilize a salvage pathway where N-acetylglucosamine (GlcNAc), taken up from the extracellular environment, is phosphorylated by N-acetylglucosamine kinase (NAGK) to GlcNAc-6-P, which then enters the main pathway.[12]

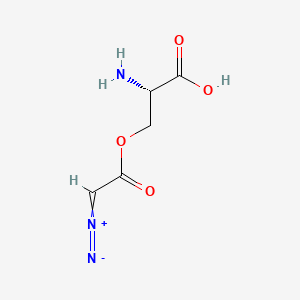

Caption: The this compound biosynthetic pathway.

Regulation of the this compound Biosynthetic Pathway

The flux through the HBP is tightly controlled, primarily at the level of the rate-limiting enzyme, GFAT. This regulation occurs through multiple mechanisms, ensuring that the production of this compound is exquisitely tuned to the cell's metabolic state.

Allosteric Feedback Inhibition

The most direct form of regulation is the allosteric feedback inhibition of GFAT by the pathway's end-product, this compound.[13][14] High concentrations of this compound bind to a site on GFAT distinct from the active site, inducing a conformational change that reduces its enzymatic activity.[15] This creates a sensitive homeostatic mechanism that maintains stable intracellular this compound levels. The longevity-associated G451E variant of GFAT-1, for instance, shows drastically reduced sensitivity to this feedback inhibition, leading to elevated this compound levels.

Signaling and Post-Translational Modifications

Cellular signaling pathways responsive to nutrient availability and stress also modulate HBP flux.

-

AMP-activated protein kinase (AMPK): As a key energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). AMPK can phosphorylate and inhibit GFAT, thereby downregulating this anabolic pathway to conserve energy when resources are scarce.

-

mTOR (mammalian Target of Rapamycin): Conversely, the mTORC1 pathway, which is activated by high nutrient levels and growth factors, promotes HBP flux. mTORC2 can respond to glutamine levels to modulate GFAT1 activity.[13]

-

Protein Kinase A (PKA): PKA-mediated phosphorylation of GFAT-1 at Ser205 has a dual effect: it lowers the baseline enzyme activity while simultaneously abolishing this compound feedback inhibition. This uncoupling of the feedback loop allows for sustained HBP flux even when this compound levels are high, a mechanism that can be activated by hormonal signals that increase cAMP.

Caption: Key regulators of GFAT, the rate-limiting enzyme of the HBP.

Quantitative Insights

The following tables summarize key quantitative data related to the HBP, providing a comparative reference for researchers.

Table 1: Enzyme Kinetic Parameters

This table presents kinetic parameters for key enzymes in the this compound biosynthetic pathway. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate.[16][17] The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.

| Enzyme | Organism/Source | Substrate | Km | kcat | Reference |

| GFAT1 | Human (recombinant) | Fructose-6-P | 2 µM (Kd) | - | [15] |

| Human (recombinant) | Glucosamine-6-P | 6 µM (Ki) | - | [15] | |

| GFAT2 | Human (recombinant) | Fructose-6-P | 0.711 mM | 0.322 min-1 | [18] |

| Human (recombinant) | Glutamine | - | ~0.03 min-1 | [18] | |

| OGT | Human (recombinant) | This compound | 0.5 - 5 µM | - | [19][20] |

| UAP1 | Giardia intestinalis | Glucosamine-6-P | 3 µM (Activator) | - | [21] |

Table 2: Cellular and Tissue this compound Concentrations

The concentration of this compound varies between cell types and tissues and can be dynamically altered by nutrient availability.

| Cell Line / Tissue | Condition | This compound Concentration | Reference |

| HeLa | Standard Culture | 520 pmol / 106 cells | [19] |

| AML12 (Hepatocyte) | Standard Culture | ~250 pmol / 106 cells | [19] |

| Hepa1-6 (Hepatoma) | Standard Culture | ~200 pmol / 106 cells | [19] |

| HCT116 (Colon) | Standard Culture | ~150 pmol / 106 cells | [19] |

| 293T (Kidney) | Standard Culture | ~100 pmol / 106 cells | [19] |

| NIH/3T3 (Fibroblast) | Standard Culture | ~60 pmol / 106 cells | [19] |

| Mouse Primary Fibroblasts | Standard Culture | ~80 pmol / 106 cells | [19] |

| AML12 (Hepatocyte) | Glucose Deprivation (16h) | ~85 pmol / 106 cells (~65% decrease) | [19] |

| AML12 (Hepatocyte) | Azaserine (GFAT inhibitor) | ~125 pmol / 106 cells (~50% decrease) | [19] |

| Mouse Brain | - | ~62 pmol / mg tissue | [22] |

| Mouse/Rat Heart | - | 40 - 60 pmol / mg tissue | [22] |

Experimental Protocols

Accurate measurement of HBP activity and its product is crucial for research and drug development. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound by Enzymatic Microplate Assay

This method leverages the high affinity and specificity of O-GlcNAc Transferase (OGT) for its substrate, this compound.[20]

1. Metabolite Extraction: a. For cultured cells, wash with ice-cold PBS, then add 60% methanol (B129727) and scrape. b. For tissues, homogenize frozen tissue powder in a methanol/water solution. c. Add chloroform (B151607) to the homogenate to precipitate macromolecules and separate lipids. d. Centrifuge to achieve phase separation. The upper aqueous phase contains polar metabolites, including this compound. e. Collect the upper aqueous phase and dry using a vacuum concentrator.

2. Enzymatic Assay (Microplate Format): a. Coating: Coat a high-binding 96-well plate with an O-GlcNAc-acceptor peptide (e.g., a peptide-BSA conjugate) overnight at 4°C. b. Washing: Wash the plate multiple times with PBS containing 0.05% Tween 20 (PBST). c. Reaction: Prepare an assay reagent mix containing recombinant OGT, alkaline phosphatase (to hydrolyze the UDP by-product, which can inhibit OGT), and BSA in a reaction buffer.[23] d. Reconstitute the dried metabolite extracts and a serial dilution of this compound standards in the assay reagent mix. e. Add the samples and standards to the coated plate and incubate to allow the O-GlcNAcylation reaction to proceed.

3. Immunodetection: a. Wash the plate with PBST. b. Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2 monoclonal antibody) and incubate. c. Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate. d. Wash the plate thoroughly. Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.

4. Data Analysis: a. Generate a standard curve by plotting the signal from the this compound standards against their known concentrations. b. Determine the this compound concentration in the unknown samples by interpolating their signal on the standard curve.

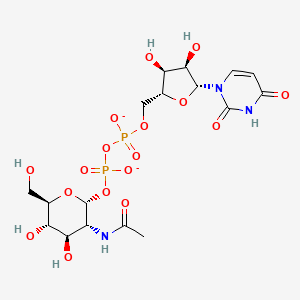

Caption: A streamlined workflow for this compound quantification.

Protocol 2: GFAT Enzyme Activity Assay

This assay measures GFAT activity by quantifying one of its products, glutamate, in a coupled enzymatic reaction.[24]

1. Sample Preparation: a. Homogenize cells or tissues in a buffer containing protease inhibitors, 5 mM reduced glutathione (B108866) (GSH), and 5 mM glucose-6-phosphate (to stabilize the enzyme). b. Centrifuge the homogenate at high speed to pellet debris and collect the supernatant (cytosolic fraction). c. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Reaction Mixture: a. Prepare a reaction buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4). b. The final reaction mixture should contain:

- Fructose-6-phosphate (e.g., 0.8 mM)

- Glutamine (e.g., 6 mM)

- 3-acetylpyridine adenine (B156593) dinucleotide (APAD), an NAD+ analog (e.g., 0.3 mM)

- Glutamate dehydrogenase (GDH) (e.g., 6 U)

- The cytosolic extract containing GFAT.

3. Kinetic Measurement: a. Initiate the reaction by adding the cytosolic extract to the reaction mixture. b. The glutamate produced by GFAT is oxidized by the coupled GDH enzyme. c. This oxidation is coupled to the reduction of APAD to APADH. d. Monitor the increase in absorbance of APADH continuously at 370 nm using a spectrophotometer.

4. Data Analysis: a. Calculate the rate of APADH formation from the linear portion of the reaction curve. b. Use the molar extinction coefficient of APADH to convert the rate of absorbance change to the rate of glutamate production. c. Normalize the activity to the protein concentration of the extract, typically expressed as nmol glutamate / min / mg protein.

Protocol 3: Metabolic Flux Analysis using Stable Isotope Tracing

This powerful technique allows for the direct measurement of the rate of this compound synthesis (flux) through the HBP.

1. Isotope Labeling: a. Culture cells or perfuse tissues with media containing a stable isotope-labeled precursor, such as [U-13C6]-glucose. This labeled glucose will enter glycolysis and then the HBP.

2. Sample Collection and Extraction: a. At various time points, harvest the cells or tissues and rapidly quench metabolism (e.g., with liquid nitrogen). b. Perform a metabolite extraction as described in Protocol 1 to isolate the polar metabolite fraction containing this compound.

3. LC-MS Analysis: a. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate highly polar molecules like this compound.[4] b. The mass spectrometer will detect the different isotopologues of this compound (i.e., molecules with varying numbers of 13C atoms incorporated).

4. Data Analysis: a. Determine the molar percent enrichment (MPE) of 13C in the this compound pool over time. b. The rate of 13C incorporation into this compound, combined with the total pool size of this compound, is used to calculate the absolute flux through the pathway. This is often expressed as nmol / g protein / min.[25]

Conclusion and Therapeutic Outlook

The this compound biosynthetic pathway is a sophisticated metabolic rheostat, intricately regulated by nutrient availability and cellular signaling. Its central product, this compound, governs a vast array of cellular processes through glycosylation, directly linking the cell's metabolic status to its functional proteome. The central role and frequent hyperactivity of the HBP in diseases like cancer have made its enzymes, particularly the rate-limiting GFAT, attractive targets for drug development.[12] The development of specific inhibitors for GFAT and other HBP enzymes holds promise for selectively targeting the aberrant metabolism of diseased cells. The quantitative methods and protocols detailed in this guide provide the essential tools for researchers and drug development professionals to further interrogate this critical pathway and unlock its therapeutic potential.

References

- 1. Kinetic and physical characterization of the inducible UDP-N-acetylglucosamine pyrophosphorylase from Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]

- 10. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of UAP1L1 as tumor promotor in gastric cancer through regulation of CDK6 | Aging [aging-us.com]

- 12. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring [mdpi.com]

- 13. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] The Hexosamine Biosynthesis Pathway: Regulation and Function | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. teachmephysiology.com [teachmephysiology.com]

- 18. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Central Role of UDP-GlcNAc in O-GlcNAcylation: A Technical Guide for Researchers

An In-depth Exploration of the Donor Substrate's Impact on a Key Post-Translational Modification

This technical guide provides a comprehensive overview of the critical role of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) in the post-translational modification known as O-GlcNAcylation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis of this compound, its enzymatic utilization, and its profound implications in cellular signaling and disease. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this dynamic cellular process.

Introduction to O-GlcNAcylation and this compound

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is fundamental to a multitude of cellular functions, including signal transduction, transcription, and metabolism.[3] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several major human diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4][5]

The addition and removal of O-GlcNAc are catalyzed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[4][6][7] OGT utilizes this compound as the sole sugar donor for this modification. Consequently, the intracellular concentration of this compound is a critical determinant of the overall level of protein O-GlcNAcylation, positioning this nucleotide sugar as a key sensor of the cell's metabolic state.[8]

The Hexosamine Biosynthetic Pathway: The Source of this compound

This compound is the end product of the hexosamine biosynthetic pathway (HBP), which integrates metabolites from several major metabolic pathways, including glucose, amino acid, fatty acid, and nucleotide metabolism.[7][9][10] Approximately 2-5% of cellular glucose is shunted into the HBP.[2] The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2][9] Subsequent enzymatic steps lead to the formation of this compound.[9] Due to its role in integrating various nutrient inputs, the HBP and the resulting this compound levels serve as a crucial cellular nutrient sensor.[8][11]

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. youtube.com [youtube.com]

- 3. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of human O-GlcNAcylation enzyme pair OGT-OGA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Sugar Nucleotide: A Technical Chronicle of UDP-GlcNAc's Discovery and Enduring Legacy

For Immediate Release

This technical guide delves into the seminal discovery and rich history of Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a pivotal molecule at the crossroads of metabolism, signaling, and cellular architecture. From its initial isolation as an enigmatic impurity to its current status as a key regulator in diverse biological processes, this document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's journey. We will explore the pioneering experiments that unveiled its existence, the elucidation of its biosynthetic pathway, and the subsequent discoveries that cemented its importance in cellular physiology and disease.

The Serendipitous Discovery of a Novel Sugar Nucleotide

In the early 1950s, the laboratory of Luis F. Leloir was a hub of groundbreaking research into carbohydrate metabolism. Their work, which would later earn Leloir the Nobel Prize in Chemistry in 1970, was centered on the role of sugar nucleotides as activated intermediates in the synthesis of complex carbohydrates.[1][2][3][4] It was in this vibrant scientific environment that UDP-N-acetylglucosamine (this compound) was first encountered.

Initially detected as an unknown impurity in preparations of UDP-glucose from yeast, this mysterious compound was dubbed "UDP-X" by Leloir's team.[5] The breakthrough came in 1953 when Enrico Cabib, Luis F. Leloir, and Carlos E. Cardini published their seminal paper, "Uridine diphosphate acetylglucosamine," in the Journal of Biological Chemistry.[6][7] This publication marked the official discovery of this compound and laid the groundwork for understanding its fundamental role in biology.

Initial Isolation and Characterization: A Glimpse into Mid-Century Biochemistry

The isolation and characterization of this compound from baker's yeast was a testament to the meticulous experimental techniques of the era. The process, devoid of the high-resolution chromatography and spectroscopic methods common today, relied on a combination of chemical precipitation, ion-exchange chromatography, and paper chromatography.

Experimental Protocol: Isolation of this compound from Baker's Yeast (circa 1953) [7]

-

Extraction: A nucleotide mixture was extracted from fresh baker's yeast using 50% ethanol.

-

Initial Purification: The extract was treated with mercuric chloride, and the resulting precipitate was treated with hydrogen sulfide (B99878) to remove the mercury.

-

Ion-Exchange Chromatography: The nucleotide mixture was then subjected to chromatography on a Dowex 1 anion-exchange resin column. Elution was carried out with solutions of decreasing pH and increasing chloride concentration.

-

Charcoal Adsorption: Fractions corresponding to the this compound peak were passed through charcoal columns to adsorb the nucleotide.

-

Elution and Precipitation: The this compound was eluted from the charcoal with an ethanol-ammonia mixture. The substance was then fractionally precipitated as its calcium salt using ethanol.

Structural Elucidation:

The structure of the isolated compound was pieced together through a series of chemical and enzymatic analyses:

-

Acid Hydrolysis: Mild acid hydrolysis liberated a sugar moiety that gave a positive reaction for acetylhexosamines.[7]

-

Paper Chromatography: The sugar moiety was identified as N-acetylglucosamine by comparing its mobility to a known standard in paper chromatography systems, such as ethyl acetate-pyridine-water.[7]

-

Enzymatic Digestion: Treatment with pyrophosphatase yielded UMP-5' and a sugar phosphate, confirming the pyrophosphate linkage.

-

Spectrophotometry: The ultraviolet absorption spectrum was consistent with that of a uridine nucleotide.

This painstaking work definitively established the structure of the new sugar nucleotide as Uridine diphosphate N-acetylglucosamine.

Early Quantitative Insights

The initial 1953 publication by Cabib, Leloir, and Cardini provided the first quantitative estimates of this compound content in yeast.

| Biological Source | This compound Yield | Reference |

| Fresh Baker's Yeast | ~50-200 µmoles per kilogram | [7] |

These early measurements, while variable, provided a crucial first look at the cellular abundance of this newly discovered molecule.

Unraveling the Blueprint: The Hexosamine Biosynthetic Pathway

The discovery of this compound naturally led to the question of its origin. Subsequent research in the following years began to piece together the enzymatic steps responsible for its synthesis, a pathway now known as the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates several major metabolic routes, including glycolysis, amino acid metabolism, and nucleotide metabolism, to produce this compound.

The eukaryotic HBP consists of a cascade of four enzymatic reactions:[8][9][10][11][12]

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This rate-limiting enzyme catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.[11][13]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1): This enzyme acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate.

-

Phosphoacetylglucosamine mutase (AGM1/PGM3): This mutase catalyzes the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/UAGPase): This enzyme, first identified in 1954, catalyzes the final step, the reaction of N-acetylglucosamine-1-phosphate with UTP to form this compound and pyrophosphate.[14]

From Building Block to Master Regulator: The Dawn of O-GlcNAcylation

For decades after its discovery, this compound was primarily viewed as a crucial building block for the synthesis of complex glycans, such as those found in the bacterial cell wall, glycoproteins, and proteoglycans. However, a paradigm shift occurred in the early 1980s with the discovery of a novel form of protein glycosylation occurring in the cytoplasm and nucleus: O-linked β-N-acetylglucosamine (O-GlcNAc).

This dynamic and reversible post-translational modification, where a single N-acetylglucosamine moiety is attached to serine and threonine residues of proteins, is catalyzed by O-GlcNAc transferase (OGT), which utilizes this compound as the sugar donor.[9][15] The removal of this modification is catalyzed by O-GlcNAcase (OGA).

The discovery of O-GlcNAcylation revealed that this compound is not just a biosynthetic precursor but also a critical signaling molecule. The levels of this compound, which fluctuate with the nutrient status of the cell, directly influence the extent of O-GlcNAcylation, thereby linking cellular metabolism to the regulation of a vast array of cellular processes, including transcription, translation, and signal transduction.

Conclusion: An Ever-Expanding Legacy

From its humble beginnings as an unidentified spot on a paper chromatogram, this compound has emerged as a central player in cellular metabolism and regulation. The pioneering work of Leloir and his colleagues not only unveiled a new class of biomolecules but also opened up avenues of research that continue to expand our understanding of cellular function. The ongoing exploration of the intricate roles of this compound and O-GlcNAcylation in health and disease, from diabetes to cancer and neurodegenerative disorders, is a testament to the enduring legacy of this once-mysterious sugar nucleotide. The in-depth technical understanding of its discovery and history provides a solid foundation for future innovations in drug development and biomedical research.

References

- 1. Luis Federico Leloir - Wikipedia [en.wikipedia.org]

- 2. Luis Federico Leloir | Department of Biochemistry [bioc.cam.ac.uk]

- 3. encyclopedia.com [encyclopedia.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Enzyme-based assay for quantification of this compound in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uridine diphosphate acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 12. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

UDP-GlcNAc as a Core Nutrient Sensor: A Technical Guide

Executive Summary: Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolic intermediate that serves as a dynamic sensor of cellular nutrient status. Synthesized by the Hexosamine Biosynthetic Pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, the intracellular concentration of this compound is a direct reflection of nutrient availability. This guide provides an in-depth examination of the mechanisms by which this compound acts as a nutrient sensor, primarily through the post-translational modification of proteins known as O-GlcNAcylation. We will explore its crosstalk with key signaling pathways like AMPK and mTOR, present quantitative data on its fluctuation, and provide detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug development professionals.

The Hexosamine Biosynthetic Pathway (HBP): A Nexus of Cellular Metabolism

The HBP is the sole metabolic route for the de novo synthesis of this compound. It functions as a crucial metabolic hub, integrating signals from four major classes of macronutrients.[1][2] Approximately 2-5% of glucose entering a cell is shunted from glycolysis into the HBP.[3][4] The pathway's reliance on these diverse inputs makes its end-product, this compound, an exquisitely sensitive indicator of the cell's overall metabolic state.[3]

The key inputs integrated by the HBP are:

-

Carbohydrates: Fructose-6-phosphate, derived from glucose, is the initial substrate.

-

Amino Acids: Glutamine provides the amine group in the first and rate-limiting step, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[5]

-

Fatty Acids: Acetyl-CoA, a product of fatty acid oxidation, is required for the acetylation of glucosamine-6-phosphate.

-

Nucleotides: Uridine triphosphate (UTP) is essential for the final step, the formation of this compound.[3]

Thus, the cellular pool of this compound provides a real-time readout of the flux through these fundamental metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

The Sweet Switch of Disease: A Technical Guide to UDP-GlcNAc's Involvement in Metabolic Diseases

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. While the underlying pathologies are complex and multifactorial, a growing body of evidence points to a critical role for a seemingly subtle cellular process: the flux of nutrients through the hexosamine biosynthetic pathway (HBP) and the subsequent protein O-GlcNAcylation. At the heart of this pathway lies uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy nucleotide sugar that acts as a crucial nutrient sensor. This technical guide provides an in-depth exploration of the involvement of this compound in metabolic diseases, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on the alterations of this compound and O-GlcNAcylation in disease states, and provide detailed experimental protocols for their investigation.

The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling: A Central Hub for Nutrient Sensing

The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of cellular glucose enters this pathway, where it is converted through a series of enzymatic steps into this compound.[2][3] This molecule serves as the sole substrate for O-GlcNAc transferase (OGT), the enzyme that attaches a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is removed by O-GlcNAcase (OGA). The interplay between OGT and OGA, collectively known as O-GlcNAc cycling, acts as a rapid and sensitive switch that modulates protein function in response to nutrient availability.[4][5]

Under conditions of nutrient excess, such as hyperglycemia and hyperlipidemia, the flux through the HBP increases, leading to elevated intracellular concentrations of this compound.[4][6] This, in turn, drives a global increase in protein O-GlcNAcylation, which has been implicated as a key mechanism underlying "glucose toxicity" and the development of insulin (B600854) resistance.[5][6]

Key Signaling Pathways Involving this compound

The Hexosamine Biosynthetic Pathway (HBP)

The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2] Subsequent enzymatic reactions lead to the formation of this compound.

O-GlcNAc Cycling and its Impact on Protein Function

This compound is utilized by OGT to modify target proteins, while OGA removes this modification. This dynamic cycling influences protein stability, localization, and activity, often in a reciprocal relationship with phosphorylation.[4][5]

Crosstalk between O-GlcNAcylation and Insulin Signaling

A critical aspect of this compound's role in metabolic disease is the intricate crosstalk between O-GlcNAcylation and phosphorylation within the insulin signaling pathway. Increased O-GlcNAcylation of key signaling proteins, such as Insulin Receptor Substrate 1 (IRS-1) and Akt, can attenuate insulin signaling, leading to insulin resistance.[7][8][9] O-GlcNAcylation can compete with phosphorylation at the same or adjacent sites, or it can alter the activity of kinases and phosphatases.[4][5]

Quantitative Alterations in Metabolic Diseases

The following tables summarize quantitative data from various studies, highlighting the changes in this compound levels, O-GlcNAcylation, and the expression of key HBP enzymes in different metabolic disease models.

Table 1: this compound Concentrations in Healthy vs. Diseased States

| Tissue | Species/Model | Condition | This compound Concentration (nmol/g or pmol/mg tissue) | Fold Change | Reference |

| Skeletal Muscle | Rat | Control | 35.9 ± 8.4 | - | [5] |

| Skeletal Muscle | Rat | Glucosamine + Uridine Infusion | 198.4 ± 26.3 | ~5.5 | [5] |

| Skeletal Muscle | Mouse (GLUT1 Transgenic) | Insulin Resistant | Increased (2-3 fold) | 2-3 | |

| Liver | Mouse | Control | ~125-150 pmol/mg | - | [10] |

| Liver | Mouse | Diabetic (Streptozotocin) | 240 pmol/mg | ~1.6-1.9 | [10] |

| Adipose Tissue | Human | Lean | Lower | - | [11] |

| Adipose Tissue | Human | Obese | Higher | - | [11] |

Table 2: Changes in Protein O-GlcNAcylation in Metabolic Diseases

| Protein | Tissue/Cell Line | Condition | Fold Change in O-GlcNAcylation | Reference |

| Total Membrane Proteins | Mouse Skeletal Muscle (GLUT1 Transgenic) | Insulin Resistant | ~3 | [12] |

| IRS-1 | 3T3-L1 Adipocytes | PUGNAc-induced Insulin Resistance | Increased | [4][13] |

| Akt | 3T3-L1 Adipocytes | Insulin Stimulation | Increased | [7] |

| Perilipin 1 (PLIN1) | Mouse Visceral Adipose Tissue | Fasting | Decreased upon OGT knockout | [14] |

| Total Proteins | Human Leukocytes | Overweight vs. Normal Weight | Significantly Higher | [14] |

Table 3: Expression of Key HBP and O-GlcNAc Cycling Enzymes

| Enzyme | Tissue | Condition | Change in Expression | Reference |

| GFAT | Human Saphenous Vein Smooth Muscle Cells | T2DM vs. Non-T2DM | No Significant Difference | [7] |

| OGT | Human Saphenous Vein Smooth Muscle Cells | T2DM vs. Non-T2DM | No Significant Difference | [7] |

| OGA | Human Saphenous Vein Smooth Muscle Cells | T2DM vs. Non-T2DM | No Significant Difference | [7] |

| OGT/OGA mRNA ratio | Human Adipose Tissue | T2DM vs. Non-diabetic | Significantly Higher | [11] |

| OGT | Mouse Liver | High-Fat Diet | Elevated | [15] |

| OGA | Mouse Skeletal Muscle | High-Fat Diet | Suppressed | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and O-GlcNAcylation research.

Measurement of this compound Levels

1. High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound involves separation by HPLC followed by detection.

-

Protocol Outline:

-

Sample Preparation: Homogenize frozen tissue or cell pellets in a cold acid solution (e.g., 0.5 M perchloric acid) to precipitate proteins and extract small molecules.

-

Neutralization: Neutralize the acidic extract with a base (e.g., potassium carbonate) and centrifuge to remove the precipitate.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

HPLC Analysis: Inject the filtered extract onto an HPLC system. Anion-exchange chromatography is often used for separation of nucleotide sugars. A reverse-phase C18 column with an ion-pairing reagent can also be employed.

-

Detection and Quantification: Monitor the elution profile using a UV detector at a wavelength of approximately 262 nm. Quantify the this compound peak area by comparing it to a standard curve generated with known concentrations of this compound.[6][16]

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity for the quantification of this compound.

-

Protocol Outline:

-

Sample Preparation: Similar to the HPLC protocol, extract metabolites from tissues or cells.

-

LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

MS Detection: Analyze the eluent using a mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for targeted quantification of this compound by monitoring specific precursor-to-product ion transitions.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) for accurate quantification.[3][6]

-

Assessment of Protein O-GlcNAcylation

1. Chemoenzymatic Labeling (Click-iT™ O-GlcNAc Enzymatic Labeling)

This method allows for the sensitive detection of O-GlcNAcylated proteins.

-

Protocol Outline:

-

Enzymatic Labeling: Incubate the protein sample with a mutant galactosyltransferase (GalT(Y289L)) and an azide-modified UDP-galactose analog (UDP-GalNAz). The GalT enzyme specifically transfers the GalNAz sugar to terminal GlcNAc residues on proteins.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter molecule (e.g., biotin-alkyne for western blotting or a fluorescent alkyne for imaging) to the azide-labeled proteins.

-

Detection: Detect the labeled proteins using appropriate methods, such as streptavidin-HRP for biotin-tagged proteins in a western blot or fluorescence microscopy for fluorescently tagged proteins.

-

Enzyme Activity Assays

1. O-GlcNAc Transferase (OGT) Activity Assay (Radiometric)

This is a classic method to measure OGT activity.

-

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a synthetic peptide substrate (e.g., derived from a known O-GlcNAcylated protein), and the OGT enzyme source (cell lysate or purified enzyme).[4][5]

-

Initiate Reaction: Start the reaction by adding radiolabeled UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Stop Reaction and Separation: Stop the reaction by adding acid (e.g., phosphoric acid) and spot the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled this compound.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.[5]

-

2. O-GlcNAcase (OGA) Activity Assay (Fluorometric)

This assay utilizes a fluorogenic substrate to measure OGA activity.

-

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium cacodylate, pH 6.4), the OGA enzyme source, and the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

-

Incubation: Incubate the reaction at 37°C.

-

Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~448 nm.[17]

-

3. Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay

This assay measures the production of glutamate, a co-product of the GFAT reaction.

-

Protocol Outline:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, fructose-6-phosphate, and glutamine.

-

Incubation: Add the GFAT enzyme source and incubate at 37°C.

-

Glutamate Detection: At various time points, take aliquots and measure the concentration of glutamate produced using a glutamate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Conclusion and Future Directions

The evidence strongly implicates increased this compound levels and subsequent protein O-GlcNAcylation in the pathogenesis of metabolic diseases. As a central integrator of cellular nutrient status, the HBP and O-GlcNAc cycling represent promising therapeutic targets. The development of specific inhibitors for OGT and OGA is an active area of research, with the potential to modulate this "sweet switch" and ameliorate the metabolic dysregulation characteristic of these diseases.

This technical guide provides a foundational understanding of the role of this compound in metabolic diseases, supported by quantitative data and detailed experimental protocols. It is intended to empower researchers and drug development professionals to further investigate this critical signaling nexus and to accelerate the development of novel therapeutic strategies to combat the growing epidemic of metabolic disorders. Further research focusing on the specific O-GlcNAcylated proteins and their downstream effects in different metabolic tissues will be crucial for a more complete understanding and the development of targeted therapies.

References

- 1. O-GlcNAc transferase inhibits visceral fat lipolysis and promotes diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]

- 9. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]

- 11. Protein O-GlcNAcylation and the regulation of energy homeostasis: lessons from knock-out mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-GlcNAc transferase inhibits visceral fat lipolysis and promotes diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]

The Nexus of Aberrant Metabolism: A Technical Guide to UDP-GlcNAc in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dynamic interplay between cellular metabolism and signaling is a cornerstone of cancer biology. A critical node in this network is the hexosamine biosynthetic pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is not merely a building block for complex glycans but also a crucial substrate for the O-GlcNAcylation of nuclear and cytoplasmic proteins. Elevated this compound levels and aberrant O-GlcNAcylation are emerging as hallmarks of many cancers, profoundly influencing metabolic reprogramming, oncogenic signaling, and therapeutic resistance. This technical guide provides an in-depth exploration of the connection between this compound and cancer metabolism, offering a resource for researchers and drug development professionals. We present quantitative data on the dysregulation of the HBP in cancer, detailed experimental protocols for studying this compound and O-GlcNAcylation, and visualizations of the key signaling pathways involved.

Introduction: The Significance of this compound in Cancer Metabolism

Cancer cells exhibit profound metabolic alterations to fuel their rapid proliferation and survival. One such alteration is the increased flux through the hexosamine biosynthetic pathway (HBP), a branch of glycolysis that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] The final product of the HBP, this compound, serves as a critical nutrient sensor.[2] Its intracellular concentration dictates the extent of protein O-GlcNAcylation, a dynamic post-translational modification analogous to phosphorylation.

O-GlcNAcylation is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[3][4] This modification adorns a vast array of intracellular proteins, including transcription factors, kinases, and metabolic enzymes, thereby regulating their activity, stability, and localization.[2] In numerous cancers, an increase in HBP activity leads to elevated this compound levels and a state of hyper-O-GlcNAcylation, which contributes to several cancer hallmarks, including metabolic reprogramming, uncontrolled proliferation, invasion, and metastasis.[1][2] This guide delves into the core mechanisms connecting this compound to cancer metabolism and provides the technical foundation for its investigation.

The Hexosamine Biosynthetic Pathway (HBP) in Cancer

The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1] Subsequent enzymatic steps lead to the synthesis of this compound. Cancer cells often upregulate glucose and glutamine uptake, channeling these nutrients into the HBP to produce an abundance of this compound.[1]

Quantitative Dysregulation of HBP Components in Cancer

Numerous studies have documented the upregulation of HBP enzymes and the accumulation of this compound in various cancers. The following tables summarize key quantitative findings.

| Parameter | Cancer Type | Change Compared to Normal | Reference(s) |

| This compound Levels | |||

| Colorectal Cancer | Increased | [1] | |

| Prostate Cancer | Increased | [1] | |

| Breast Cancer | Correlates with hyaluronan biosynthesis, a marker of poor prognosis | [1] | |

| Lung Cancer | Increased, associated with EMT | [1] | |

| GFAT Expression | |||

| Breast Cancer | Elevated, correlates with increased this compound | [1] | |

| Non-Small Cell Lung Cancer | Higher than in normal tissue | [1] | |

| OGT Expression | |||

| Colon Cancer | Elevated in tumor tissue | [5] | |

| Breast Cancer | Elevated | [6] | |

| Prostate Cancer | Elevated | [7] | |

| OGA Expression | |||

| Colon Cancer | Diminished in malignant cells | [8] |

Table 1: Alterations in HBP Components in Various Cancers. This table highlights the consistent upregulation of the HBP pathway in different cancer types, leading to increased this compound levels and altered expression of O-GlcNAc cycling enzymes.

| Cell Line | Cell Type/Origin | This compound Concentration (pmol/10^6 cells) | Reference |

| 293T | Human embryonic kidney | 134 ± 42 | [9] |

| NIH/3T3 | Mouse embryonic fibroblasts | 64 ± 2.6 | [9] |

| HCT116 | Human colorectal carcinoma | 120 ± 25 | [9] |

| AML12 | Mouse hepatocytes | 220 ± 56 | [9] |

| Hepa 1-6 | Mouse hepatoma | 160 ± 35 | [9] |

| HeLa | Human cervical carcinoma | 520 ± 160 | [9] |

Table 2: this compound Concentrations in Cultured Mammalian Cell Lines. This table provides baseline this compound levels in commonly used cell lines, offering a reference for experimental design.

Key Signaling Pathways Modulated by this compound and O-GlcNAcylation

The elevated levels of this compound in cancer cells fuel the hyper-O-GlcNAcylation of key signaling proteins, thereby driving oncogenic phenotypes.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it is frequently hyperactivated in cancer. O-GlcNAcylation has a complex and multifaceted interplay with this pathway. Increased O-GlcNAcylation can stimulate the PI3K/Akt/mTOR signaling pathway by up-regulating the expression and activity of key components like IRS-1, PI3K, and Akt, while inhibiting the tumor suppressor AMPK.[2] Conversely, activation of the mTOR pathway can lead to the stabilization of OGT, creating a feed-forward loop that promotes cancer cell proliferation.[10] For instance, Akt1 has been shown to be constitutively modified with O-GlcNAc, and this modification can increase its nuclear localization.[11]

The Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in cancer metabolism by promoting glycolysis. O-GlcNAcylation has been shown to regulate the stability and activity of HIF-1α.[12] Specifically, reducing O-GlcNAcylation leads to an increase in α-ketoglutarate levels, which in turn promotes HIF-1α hydroxylation by prolyl hydroxylases.[13] This hydroxylation marks HIF-1α for degradation by the von Hippel-Lindau (VHL) tumor suppressor.[13] Thus, hyper-O-GlcNAcylation in cancer cells can stabilize HIF-1α, leading to enhanced glycolytic flux and metabolic reprogramming.[12]

Experimental Protocols

Investigating the role of this compound and O-GlcNAcylation in cancer requires robust and reliable experimental methodologies. This section provides an overview of key protocols.

Quantification of this compound by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the accurate quantification of intracellular metabolites, including this compound.

Objective: To quantify the intracellular concentration of this compound in cultured cancer cells.

Principle: Cell extracts are prepared to isolate polar metabolites. This compound is then separated from other cellular components by hydrophilic interaction liquid chromatography (HILIC) and detected by a mass spectrometer.

Detailed Protocol: A detailed, step-by-step protocol for the quantification of this compound using an enzymatic microplate assay has been published and can be a valuable resource.[14] For LC-MS based methods, a general workflow is as follows:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at high speed to pellet cell debris.

-

Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the sample onto a HILIC column. Use a gradient of aqueous and organic mobile phases to separate this compound. The mass spectrometer is operated in negative ion mode, and this compound is detected using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

-

Quantification: A standard curve of known concentrations of this compound is used to quantify the amount of this compound in the samples.

Analysis of Protein O-GlcNAcylation by Chemoenzymatic Labeling

Chemoenzymatic labeling is a versatile method to detect, enrich, and identify O-GlcNAcylated proteins.

Objective: To label and enrich O-GlcNAcylated proteins from cell lysates for subsequent analysis by western blotting or mass spectrometry.

Principle: A mutant galactosyltransferase (Gal-T1 Y289L) is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to O-GlcNAc residues on proteins. The azide (B81097) group serves as a bioorthogonal handle for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via click chemistry.

Detailed Protocol: A step-by-step guide for the Click-iT™ O-GlcNAc Enzymatic Labeling System provides a detailed protocol.[15] A general workflow is as follows:

-

Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors to preserve O-GlcNAcylation.

-

Enzymatic Labeling: Incubate the cell lysate with UDP-GalNAz and the Gal-T1 (Y289L) enzyme.

-

Click Chemistry Reaction: Add a biotin-alkyne or fluorescent-alkyne probe to the reaction mixture along with a copper(I) catalyst to covalently attach the probe to the azide-modified O-GlcNAc residues.

-

Enrichment (for Mass Spectrometry): For proteomic analysis, incubate the biotin-labeled lysate with streptavidin-conjugated beads to enrich for O-GlcNAcylated proteins.

-

Analysis:

-

Western Blotting: Analyze the fluorescently labeled or biotin-labeled proteins by SDS-PAGE and subsequent in-gel fluorescence scanning or western blotting with streptavidin-HRP.

-

Mass Spectrometry: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify the O-GlcNAcylated proteins and their sites of modification.

-

Therapeutic Targeting of the HBP and O-GlcNAcylation

The critical role of the HBP and O-GlcNAcylation in cancer has spurred the development of inhibitors targeting key enzymes in this pathway.

Inhibitors of the Hexosamine Biosynthetic Pathway

-

GFAT Inhibitors: Azaserine and 6-diazo-5-oxo-L-norleucine (DON) are glutamine analogs that inhibit GFAT.[16] While they have shown anti-tumor activity in preclinical models, their lack of specificity and potential toxicity have limited their clinical development.

Inhibitors of OGT and OGA

-

OGT Inhibitors: Several small molecule inhibitors of OGT have been developed. OSMI-1 is a cell-permeable OGT inhibitor with an IC50 of 2.7 µM.[6][13][17][18][19] Preclinical studies have shown that OGT inhibitors can reduce cancer cell proliferation and sensitize them to chemotherapy.[7]

-

OGA Inhibitors: Thiamet-G is a potent and selective inhibitor of OGA with a Ki of 21 nM for human OGA.[12] Inhibition of OGA leads to an increase in global O-GlcNAcylation. The therapeutic potential of OGA inhibitors in cancer is still under investigation, with some studies suggesting they may sensitize cancer cells to certain therapies.[3]

| Inhibitor | Target | IC50 / Ki | Chemical Structure | Reference(s) |

| Azaserine | GFAT | Varies by cell line |

| [20] |

| 6-Diazo-5-oxo-L-norleucine (DON) | GFAT | Varies by cell line |

| [2] |

| OSMI-1 | OGT | IC50 = 2.7 µM |

| [6][13][17][18][19] |

| Thiamet-G | OGA | Ki = 21 nM |

| [12][21] |

Table 3: Selected Inhibitors of the HBP and O-GlcNAc Cycling Enzymes. This table provides key information on commonly used inhibitors for studying and targeting the this compound/O-GlcNAcylation axis in cancer.

Conclusion and Future Directions

The connection between this compound and cancer metabolism is a rapidly evolving field with significant therapeutic implications. The hyper-O-GlcNAcylation state in cancer cells, driven by increased HBP flux, represents a key metabolic vulnerability that can be exploited for drug development. Further research is needed to fully elucidate the complex interplay between O-GlcNAcylation and other post-translational modifications in regulating cancer cell signaling. The development of more specific and potent inhibitors of HBP enzymes and OGT, coupled with a deeper understanding of their on- and off-target effects, will be crucial for translating these findings into effective cancer therapies. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this compound metabolism in cancer and to develop novel therapeutic strategies targeting this critical metabolic node.

References

- 1. The role of N-glycans in colorectal cancer progression: potential biomarkers and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. otd.harvard.edu [otd.harvard.edu]

- 7. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel [frontiersin.org]

- 12. O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of HIF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of the HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative proteomic analysis of prostate tissue specimens identifies deregulated protein complexes in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to UDP-GlcNAc in Prokaryotic vs. Eukaryotic Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated nucleotide sugar that serves as a central metabolic node in virtually all forms of life. It originates from the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] While the end product is the same, the biosynthetic pathways, cellular fates, and regulatory mechanisms involving this compound exhibit marked differences between prokaryotes and eukaryotes. These distinctions offer valuable opportunities for targeted therapeutic interventions, particularly in the development of novel antimicrobial agents. This technical guide provides a comprehensive comparison of this compound biosynthesis and utilization in prokaryotic and eukaryotic systems, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

I. Biosynthesis of this compound: A Tale of Two Pathways

The synthesis of this compound from fructose-6-phosphate (B1210287) involves a series of enzymatic steps. While the initial and final steps are conserved, the intermediate reactions diverge significantly between prokaryotes and eukaryotes.

A. Prokaryotic this compound Biosynthesis

In prokaryotes, the synthesis of this compound is a streamlined process catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional GlmU.[2]

-

GlmS (Glutamine:fructose-6-phosphate amidotransferase): This enzyme catalyzes the first committed and rate-limiting step, converting fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[2]

-

GlmM (Phosphoglucosamine mutase): GlmM then isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P).[3]

-

GlmU (Bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate N-acetyltransferase): This unique prokaryotic enzyme catalyzes the final two steps. Its acetyltransferase domain converts GlcN-1-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and its uridyltransferase domain subsequently converts GlcNAc-1-P and UTP to this compound.[4] The bifunctional nature of GlmU makes it an attractive target for antibacterial drug development.[5][6]

Caption: Prokaryotic this compound biosynthesis pathway.

B. Eukaryotic this compound Biosynthesis

The eukaryotic pathway, while achieving the same outcome, employs a different set of enzymes for the intermediate steps, which are catalyzed by monofunctional proteins.[7]

-

GFAT (Glutamine:fructose-6-phosphate amidotransferase): Similar to GlmS in prokaryotes, GFAT catalyzes the initial conversion of fructose-6-phosphate to GlcN-6-P.[4]

-

GNA1 (Glucosamine-6-phosphate N-acetyltransferase): In eukaryotes, the acetylation step occurs earlier. GNA1 converts GlcN-6-P to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

AGM1 (Phosphoacetylglucosamine mutase): AGM1 then isomerizes GlcNAc-6-P to GlcNAc-1-P.

-

UAP1/AGX1 (UDP-N-acetylglucosamine pyrophosphorylase): The final step is catalyzed by UAP1/AGX1, which converts GlcNAc-1-P and UTP to this compound.[8]

The key distinction lies in the separation of the acetyltransferase and uridyltransferase activities into two distinct enzymes in eukaryotes, in contrast to the bifunctional GlmU in prokaryotes.[4][8]

Caption: Eukaryotic this compound biosynthesis pathway.

II. Functional Divergence: The Cellular Fates of this compound

The downstream applications of this compound are a primary point of divergence between prokaryotes and eukaryotes, reflecting their distinct cellular architectures and physiological needs.

A. Prokaryotic Utilization: Building the Wall and Beyond

In prokaryotes, this compound is a fundamental building block for essential components of the cell envelope.

-

Peptidoglycan (PG) Synthesis: this compound is a direct precursor for the synthesis of the peptidoglycan cell wall, which is crucial for maintaining cell shape and integrity in most bacteria.[2][9] It is converted to UDP-N-acetylmuramic acid (UDP-MurNAc), which is then elaborated with a peptide stem to form the basic repeating unit of peptidoglycan.[9]

-

Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, this compound is also a precursor for the synthesis of the lipid A component of lipopolysaccharides, a major component of the outer membrane.

-

Other Glycoconjugates: this compound is also utilized in the synthesis of other cell surface polysaccharides, such as capsules and exopolysaccharides.

Caption: Major fates of this compound in prokaryotes.

B. Eukaryotic Utilization: Orchestrating Protein Modification and Glycan Diversity

In eukaryotes, this compound is primarily utilized in the endoplasmic reticulum and Golgi apparatus for the synthesis of a vast array of glycoconjugates, and in the nucleus and cytoplasm for a unique form of protein regulation.

-

N-linked Glycosylation: This is a major protein modification where a complex oligosaccharide is attached to asparagine residues of nascent polypeptides in the endoplasmic reticulum.[10][11] this compound is essential for the synthesis of the dolichol-linked oligosaccharide precursor.[12] N-linked glycans play critical roles in protein folding, stability, and trafficking.[13]

-

O-linked Glycosylation: this compound is a precursor for other nucleotide sugars that are used in the synthesis of O-linked glycans, which are attached to serine or threonine residues.

-

O-GlcNAcylation: Unique to eukaryotes, O-GlcNAcylation is the dynamic addition and removal of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[14] This modification is catalyzed by O-GlcNAc transferase (OGT) and is considered a nutrient sensor, linking cellular metabolic status to the regulation of signaling pathways, transcription, and protein stability.[15]

-

Glycosaminoglycans and Glycolipids: this compound is also a precursor for the synthesis of glycosaminoglycans (e.g., hyaluronic acid) and glycolipids.

Caption: Major fates of this compound in eukaryotes.

III. Quantitative Data Comparison

Direct comparative studies of this compound metabolism across prokaryotes and eukaryotes are limited due to the vast diversity within each domain and differing experimental conditions. However, available data allows for a general comparison.

Table 1: Intracellular this compound Concentrations

| Organism/Cell Type | Concentration | Reference |

| Escherichia coli | Variable, can be significantly increased with overexpression of GlmU/GlmM | [16] |

| Cultured Mammalian Cells (various) | 60 to 520 pmol/million cells | [17] |

| Pancreatic MIN6 β-cells | Baseline levels that respond to nutritional cues | [18] |

Note: Intracellular concentrations are highly dynamic and depend on growth conditions and nutrient availability.

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |

| GlmU (acetyltransferase) | Mycobacterium tuberculosis | Acetyl-CoA | 100 | - | [19] |

| GlcN-1-P | 200 | - | [19] | ||

| GlmU (uridyltransferase) | Mycobacterium tuberculosis | UTP | - | - | [19] |

| GlcNAc-1-P | - | - | [19] | ||

| OGT (O-GlcNAc transferase) | Human | This compound | Multiple apparent Km values depending on peptide substrate | - | [15] |

| Peptide Substrates | Variable | - | [15] |

Note: Kinetic parameters can vary significantly based on assay conditions and the specific substrates used.

IV. Experimental Protocols

Accurate quantification of this compound is crucial for studying its metabolic roles. Several robust methods are available.

A. Enzymatic Microplate Assay for this compound Quantification

This method relies on the O-GlcNAcylation of a substrate peptide by OGT and subsequent immunodetection of the modification.[20][21]

Methodology:

-

Metabolite Extraction: Homogenize tissue or cell samples in a methanol/water solution, followed by chloroform (B151607) extraction to separate polar metabolites.[22]

-

Plate Coating: Coat a microplate with an O-GlcNAc-acceptor peptide-BSA complex.[22]

-

O-GlcNAcylation Reaction: Add the sample extract containing this compound to the wells along with recombinant OGT and alkaline phosphatase (to remove inhibitory UDP).[22]

-

Immunodetection: Detect the newly formed O-GlcNAc modifications using a specific primary antibody (e.g., RL2) followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.[22]

-

Quantification: Determine this compound concentration by comparing the signal to a standard curve generated with known concentrations of this compound.[22]

Caption: Workflow for enzymatic this compound quantification.

B. High-Performance Liquid Chromatography (HPLC)

HPLC methods, particularly with anion-exchange or hydrophilic interaction liquid chromatography (HILIC), are widely used for the separation and quantification of nucleotide sugars.[23]

Methodology:

-

Sample Preparation: Extract metabolites from cells or tissues using methods such as perchloric acid precipitation followed by neutralization.

-

Chromatographic Separation: Inject the extract onto an appropriate HPLC column (e.g., anion-exchange or amide column).[24] Use a suitable mobile phase gradient to separate this compound from other nucleotides and nucleotide sugars.

-

Detection: Monitor the column eluent using a UV detector at 254 nm.

-

Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the amount based on the peak area.

Caption: Workflow for HPLC-based this compound analysis.

C. Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity for the analysis of this compound.[23]

Methodology:

-

Sample Preparation and LC Separation: Similar to HPLC, samples are extracted and subjected to liquid chromatography to separate this compound from other cellular components. HILIC is often preferred for its ability to separate this compound and its epimer UDP-GalNAc.[24]

-

Ionization: The eluent from the LC is introduced into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, this allows for its specific detection.

-

Quantification: Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity, often with the use of a stable isotope-labeled internal standard.

Caption: Workflow for LC-MS-based this compound analysis.

V. Implications for Drug Development

The significant differences in the this compound biosynthetic pathways between prokaryotes and eukaryotes present a prime opportunity for the development of selective antimicrobial agents. The absence of a GlmU homolog in eukaryotes makes this bifunctional enzyme a particularly attractive target.[4][8] Inhibitors designed to specifically target either the acetyltransferase or the uridyltransferase domain of GlmU could disrupt bacterial cell wall synthesis without affecting the host's this compound production.[5][6][25]

Furthermore, understanding the distinct roles of this compound in prokaryotic pathogenesis versus eukaryotic cellular regulation is crucial. For instance, targeting the downstream utilization of this compound in peptidoglycan synthesis is a well-established antibiotic strategy. Conversely, in eukaryotes, modulating O-GlcNAcylation by targeting OGT or OGA is being explored for therapeutic interventions in diseases such as cancer, diabetes, and neurodegenerative disorders.

VI. Conclusion

This compound is a universal and essential metabolite, yet its biosynthesis and functional roles are tailored to the specific needs of prokaryotic and eukaryotic life. The divergence in the enzymatic machinery for its synthesis, particularly the presence of the bifunctional GlmU in prokaryotes, offers a clear window for the development of targeted antibacterial therapies. A thorough understanding of these differences, supported by robust quantitative and experimental approaches, is paramount for researchers and drug development professionals seeking to exploit this fundamental metabolic pathway for therapeutic benefit.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 5. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of human O-GlcNAc transferase and its complex with a peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 12. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 13. Glycosylation - Wikipedia [en.wikipedia.org]

- 14. asset.library.wisc.edu [asset.library.wisc.edu]

- 15. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. DSpace [helda.helsinki.fi]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU. | John Innes Centre [jic.ac.uk]

An In-depth Technical Guide to the Intracellular Localization and Transport of UDP-GlcNAc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a fundamental building block for a myriad of glycosylation reactions essential for cellular function. Its synthesis in the cytoplasm and subsequent transport into the endoplasmic reticulum (ER) and Golgi apparatus are tightly regulated processes that are paramount for the correct synthesis of glycoproteins, proteoglycans, and glycolipids. Furthermore, the cytosolic and nuclear pool of this compound acts as a nutrient sensor, directly influencing cellular signaling pathways through O-GlcNAcylation. This technical guide provides a comprehensive overview of the intracellular localization and transport mechanisms of this compound, details key experimental protocols for its study, and presents quantitative data to support researchers and drug development professionals in this field.